molecular formula C25H17ClN2O2 B11548867 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine

Cat. No.: B11548867
M. Wt: 412.9 g/mol
InChI Key: LFHKJUYKLKRFOJ-UHFFFAOYSA-N
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Description

(E)-1-(3-Chloro-4-methoxyphenyl)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]methanimine is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-chloro-4-methoxyphenyl)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]methanimine typically involves a multi-step process:

    Formation of the Benzoxazole Core: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Substitution Reactions:

    Imine Formation: The final step involves the condensation of the substituted benzoxazole with 3-chloro-4-methoxybenzaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imine groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation Products: Oxides of the methoxy and imine groups.

    Reduction Products: Corresponding amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

(E)-1-(3-Chloro-4-methoxyphenyl)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]methanimine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique aromatic structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (E)-1-(3-chloro-4-methoxyphenyl)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and imine group allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Uniqueness: (E)-1-(3-Chloro-4-methoxyphenyl)-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]methanimine is unique due to its combination of a benzoxazole core with a naphthalene and methoxyphenyl group, providing a distinct set of chemical and physical properties that differentiate it from other aromatic compounds.

Properties

Molecular Formula

C25H17ClN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)methanimine

InChI

InChI=1S/C25H17ClN2O2/c1-29-23-11-6-16(12-21(23)26)15-27-20-9-10-22-24(14-20)30-25(28-22)19-8-7-17-4-2-3-5-18(17)13-19/h2-15H,1H3

InChI Key

LFHKJUYKLKRFOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)N=C(O3)C4=CC5=CC=CC=C5C=C4)Cl

Origin of Product

United States

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